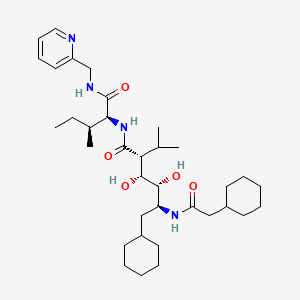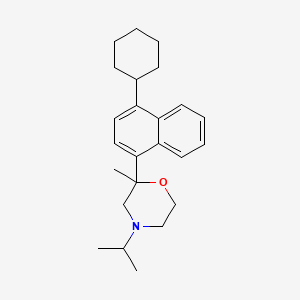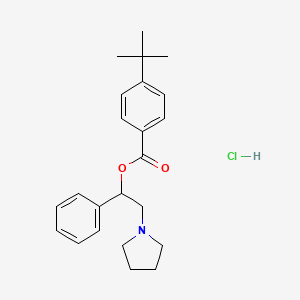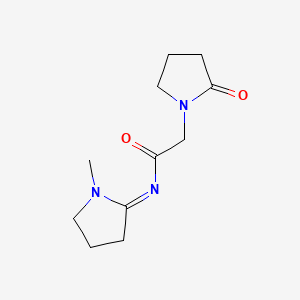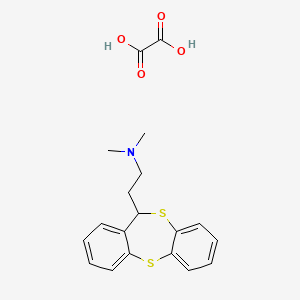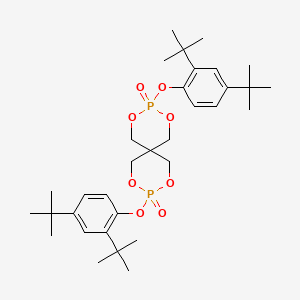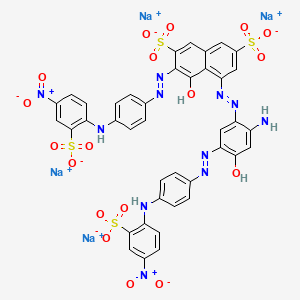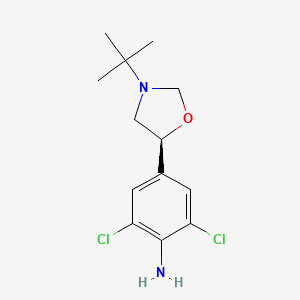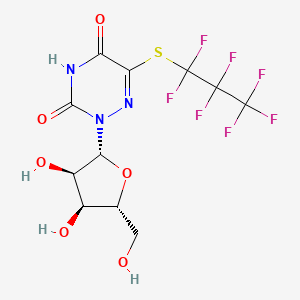
1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a heptafluoropropylthio group, and a beta-D-ribofuranosyl moiety
Méthodes De Préparation
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- can be achieved through several synthetic routes. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can even be powered by sunlight, making it an environmentally friendly approach . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.
Analyse Des Réactions Chimiques
1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazines, which facilitate the arylation or alkylation processes .
Applications De Recherche Scientifique
In chemistry, it is used as a precursor for the synthesis of various azauracil derivatives, which have shown promise in different chemical reactions . In biology and medicine, 1,2,4-Triazine-3,5(2H,4H)-dione derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, the compound’s unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action in various biological systems.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence key signaling pathways related to cell growth and proliferation .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- stands out due to its unique combination of a triazine ring, a heptafluoropropylthio group, and a beta-D-ribofuranosyl moiety. Similar compounds include other triazine derivatives, such as 1,2,4-triazine-3,5(2H,4H)-dione and its various substituted analogs . The presence of the heptafluoropropylthio group in this compound imparts distinct chemical properties, making it a valuable compound for various scientific applications .
Propriétés
Numéro CAS |
113321-61-2 |
|---|---|
Formule moléculaire |
C11H10F7N3O6S |
Poids moléculaire |
445.27 g/mol |
Nom IUPAC |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H10F7N3O6S/c12-9(13,10(14,15)16)11(17,18)28-6-5(25)19-8(26)21(20-6)7-4(24)3(23)2(1-22)27-7/h2-4,7,22-24H,1H2,(H,19,25,26)/t2-,3-,4-,7-/m1/s1 |
Clé InChI |
GOPINJPBRDPPMQ-WVQVIYPNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C(=N2)SC(C(C(F)(F)F)(F)F)(F)F)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C(=O)NC(=O)C(=N2)SC(C(C(F)(F)F)(F)F)(F)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


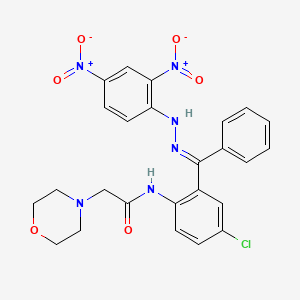
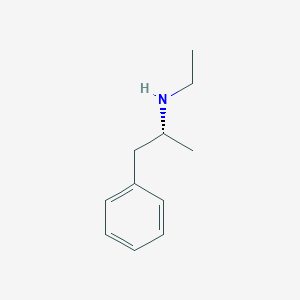
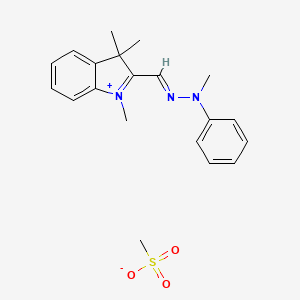
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)

